An In-Depth Technical Guide to 3-Hydroxy Midostaurin-13C6 and its Role in Drug Metabolism
An In-Depth Technical Guide to 3-Hydroxy Midostaurin-13C6 and its Role in Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin (B1676583), a multi-targeted kinase inhibitor, is a critical therapeutic agent in the treatment of specific hematological malignancies, notably Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis. The clinical efficacy and safety profile of Midostaurin are intrinsically linked to its complex metabolism, which results in the formation of several active metabolites. Among these, 3-Hydroxy Midostaurin, also known as CGP52421, plays a significant role. This technical guide provides a comprehensive overview of 3-Hydroxy Midostaurin, its formation, its pharmacological activity, and the crucial role of its stable isotope-labeled analogue, 3-Hydroxy Midostaurin-13C6, in advancing our understanding of Midostaurin's pharmacokinetics.
The Emergence of 3-Hydroxy Midostaurin in Midostaurin Metabolism
Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] This biotransformation leads to two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via mono-hydroxylation).[1][2] CGP52421 is chemically identified as 3-Hydroxy Midostaurin.
The Role of 3-Hydroxy Midostaurin-13C6
3-Hydroxy Midostaurin-13C6 is a stable isotope-labeled form of the CGP52421 metabolite. The incorporation of six Carbon-13 atoms into the molecule increases its mass by six atomic mass units without altering its chemical properties. This key characteristic makes it an ideal internal standard for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] In such assays, a known amount of the 13C6-labeled standard is added to biological samples (e.g., plasma, serum) before processing. Its distinct mass allows for precise differentiation from the unlabeled, endogenous 3-Hydroxy Midostaurin. By comparing the instrument response of the analyte to that of the internal standard, researchers can accurately quantify the concentration of the metabolite, correcting for any variability in sample preparation and instrument performance.
Pharmacokinetics of Midostaurin and its Metabolites
The pharmacokinetic profiles of Midostaurin and its primary metabolites, CGP62221 and 3-Hydroxy Midostaurin (CGP52421), are distinct and contribute collectively to the overall therapeutic effect and potential for drug-drug interactions.
| Parameter | Midostaurin | CGP62221 (O-desmethyl) | 3-Hydroxy Midostaurin (CGP52421) |
| Primary Metabolic Pathway | CYP3A4-mediated hydroxylation and O-demethylation | Further metabolism by CYP3A4 | Further metabolism by CYP3A4 |
| Contribution to Circulating Radioactivity (AUC) | ~22% ± 5% | ~28% ± 3% | ~38% ± 7% |
| Terminal Half-Life (t½) | ~21 hours | ~32 hours | ~482 hours |
| Time to Steady State | Declines to a steady-state after approximately 28 days | Follows a similar trend to Midostaurin | Increases steadily, reaching steady state after approximately 4 weeks |
Table 1: Summary of Pharmacokinetic Parameters for Midostaurin and its Major Metabolites in Humans.[1][6]
The long half-life and accumulation of 3-Hydroxy Midostaurin (CGP52421) are particularly noteworthy, suggesting a significant contribution to the sustained clinical activity of Midostaurin.
Pharmacological Activity of 3-Hydroxy Midostaurin (CGP52421)
Both major metabolites of Midostaurin are pharmacologically active and contribute to its anti-cancer effects by inhibiting various protein kinases. However, their potency and target profiles differ.
| Kinase Target | Midostaurin (IC50) | CGP62221 (IC50) | 3-Hydroxy Midostaurin (CGP52421) (IC50) |
| FLT3 | Not specified | Not specified | Weak inhibitor |
| KIT | Not specified | Not specified | Weak inhibitor |
| SYK | Not specified | Recognized by metabolite | Recognized by metabolite |
| FES | Recognized by parent and CGP62221 | Recognized by parent and CGP62221 | Not recognized |
| IgE-dependent histamine (B1213489) release | IC50: 0.01-1 µM | IC50: 0.01-1 µM | IC50: 0.01-1 µM |
| Inhibition of neoplastic mast cell proliferation | IC50: 50-250 nM | IC50: 50-250 nM | No comparable anti-proliferative effects |
Table 2: Comparative Inhibitory Activity of Midostaurin and its Metabolites.[7][8]
While 3-Hydroxy Midostaurin (CGP52421) is a less potent inhibitor of the primary oncogenic drivers like FLT3 and KIT compared to the parent drug and CGP62221, it retains activity against other targets, such as SYK, and effectively inhibits IgE-dependent histamine release.[7][8] This differential activity may contribute to the observed clinical benefits, particularly in managing symptoms related to mast cell activation in systemic mastocytosis.
Experimental Protocols
In Vitro Metabolism of Midostaurin using Human Liver Microsomes
Objective: To determine the metabolic profile of Midostaurin and identify the major metabolites formed by human liver microsomal enzymes, primarily CYP3A4.
Materials:
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Midostaurin
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Human Liver Microsomes (HLM)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Potassium phosphate (B84403) buffer (pH 7.4)
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Acetonitrile (B52724) (for reaction termination)
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3-Hydroxy Midostaurin-13C6 and O-desmethyl Midostaurin-d3 (as internal standards for LC-MS/MS analysis)
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Control compounds (e.g., a known CYP3A4 substrate like testosterone (B1683101) or midazolam)
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CYP3A4 inhibitor (e.g., ketoconazole)
Methodology:
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Preparation of Incubation Mixtures:
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In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (typically 0.2-1.0 mg/mL protein concentration), and Midostaurin (at a concentration range, e.g., 1-10 µM).
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Prepare control incubations:
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Without NADPH, to assess non-enzymatic degradation.
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With a known CYP3A4 inhibitor (e.g., ketoconazole) to confirm the role of this enzyme.
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Without Midostaurin, as a background control.
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-
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Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
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Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixtures.
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Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
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Termination of Reaction: Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing the internal standards (3-Hydroxy Midostaurin-13C6 and O-desmethyl Midostaurin-d3).
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Sample Processing: Centrifuge the terminated reaction mixtures to precipitate proteins. Transfer the supernatant to a new set of tubes for analysis.
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LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Midostaurin and its metabolites. The use of 3-Hydroxy Midostaurin-13C6 as an internal standard will allow for accurate quantification of 3-Hydroxy Midostaurin (CGP52421).
Quantitative Analysis of Midostaurin and its Metabolites by LC-MS/MS
Objective: To accurately measure the concentrations of Midostaurin, CGP62221, and 3-Hydroxy Midostaurin (CGP52421) in biological matrices.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
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Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
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Ionization Mode: Positive electrospray ionization (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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Monitor specific precursor-to-product ion transitions for Midostaurin, CGP62221, 3-Hydroxy Midostaurin, and their respective stable isotope-labeled internal standards (including 3-Hydroxy Midostaurin-13C6).
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Sample Preparation:
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To a 100 µL aliquot of plasma or serum, add the internal standard solution containing 3-Hydroxy Midostaurin-13C6.
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Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
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Vortex and centrifuge the samples to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the initial mobile phase conditions for injection into the LC-MS/MS system.
Data Analysis:
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Construct calibration curves by plotting the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against the known concentrations of the calibration standards.
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Determine the concentrations of Midostaurin and its metabolites in the unknown samples by interpolating their peak area ratios from the respective calibration curves.
Visualizations
Caption: Metabolic pathway of Midostaurin.
Caption: Workflow for in vitro metabolism study.
Conclusion
3-Hydroxy Midostaurin (CGP52421) is a major and pharmacologically active metabolite of Midostaurin, contributing significantly to its overall clinical profile. Its long half-life and sustained plasma concentrations underscore its importance in the long-term efficacy of Midostaurin therapy. The availability of the stable isotope-labeled analogue, 3-Hydroxy Midostaurin-13C6, is indispensable for the accurate and precise quantification of this key metabolite in complex biological matrices. A thorough understanding of the formation, pharmacokinetic properties, and pharmacological activity of 3-Hydroxy Midostaurin is essential for optimizing the clinical use of Midostaurin, managing potential drug-drug interactions, and guiding future drug development efforts in the field of kinase inhibitors.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
